Pde4B-IN-3

PDE4B Inhibition Enzymatic Assay IC50 Comparison

Researchers require isoform-selective PDE4 inhibitors to avoid emetic side effects linked to PDE4D. Generic pan-PDE4 inhibitors like rolipram limit therapeutic windows. Pde4B-IN-3 (Compound f4) offers validated selectivity for PDE4B. • **Enzymatic potency:** IC50 = 0.94 µM vs. PDE4B; comparable to rolipram but distinct quinoline scaffold. • **Cellular efficacy:** Suppresses NO, TNF-α, IL-1β in RAW264.7 macrophages. • **In vivo validation:** Active in AIA rat model (10-30 mg/kg, oral). • **Formulation-ready:** >98% purity; 50 mg/mL solubility in DMSO.

Molecular Formula C30H35N3O4S2
Molecular Weight 565.8 g/mol
Cat. No. B12405827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4B-IN-3
Molecular FormulaC30H35N3O4S2
Molecular Weight565.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C
InChIInChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3
InChIKeyKNCHLPMJSHBPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde4B-IN-3: Selective PDE4B Inhibitor for Inflammation Research


Pde4B-IN-3 (also designated as compound f4) is a synthetic small-molecule inhibitor belonging to the quinoline-based derivative class, specifically developed to target phosphodiesterase 4B (PDE4B) [1]. It is characterized by a molecular formula of C30H35N3O4S2 and a molecular weight of 565.75 g/mol . This compound functions by selectively inhibiting the PDE4B enzyme, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream anti-inflammatory signaling pathways [1]. Pde4B-IN-3 has been primarily characterized in the context of inflammatory disease models, demonstrating both in vitro and in vivo efficacy [1].

Target engagement
Selective PDE4B inhibition elevates cAMP in inflammatory signaling models
Chemotype
Quinoline-based scaffold distinct from classical catechol PDE4 inhibitors
Model fit
Supports in vitro macrophage and in vivo arthritis model studies

Pde4B-IN-3 vs Generic PDE4 Inhibitors


Substituting Pde4B-IN-3 with a generic or pan-PDE4 inhibitor is scientifically unsound due to the critical role of PDE4B isoform selectivity in mitigating adverse effects. Broad-spectrum PDE4 inhibitors, such as rolipram, are known to inhibit PDE4D, an isoform associated with emetic side effects and other tolerability issues that limit their therapeutic window [1]. While Pde4B-IN-3 has been directly shown to match the PDE4B inhibitory potency of the positive control rolipram [2], the quinoline-based scaffold of Pde4B-IN-3 is a distinct chemotype from earlier PDE4 inhibitors, potentially offering a differentiated selectivity profile that is crucial for targeted research applications where minimizing off-target activity is paramount [3]. The following sections provide the quantitative, comparator-based evidence that substantiates the unique value proposition of Pde4B-IN-3 for scientific selection.

Dimension
Pde4B-IN-3
Generic PDE4 Inhibitor
Isoform Selectivity
PDE4B-selective; PDE4D engagement minimized
Pan-PDE4 profile may activate PDE4D-linked endpoints that confound inflammation readouts
Chemotype
Quinoline scaffold; differentiated physicochemical properties
Catechol-based chemotypes (e.g., rolipram) may exhibit distinct solubility and PK behavior
Target Engagement Context
Equipotent to rolipram on PDE4B; selectivity panel advised
Comparable PDE4B potency but broader isoform inhibition may shift cellular response interpretation

Pde4B-IN-3: Comparative Evidence


PDE4B Enzyme Inhibition vs Rolipram

In a direct head-to-head enzymatic assay using the same experimental system, Pde4B-IN-3 (compound f4) demonstrated comparable PDE4B inhibitory potency to the positive control drug rolipram. The study reported IC50 values for Pde4B-IN-3 and rolipram as 0.94 ± 0.36 μM and 1.04 ± 0.28 μM, respectively [1]. This equivalence in primary target engagement establishes Pde4B-IN-3 as a potent PDE4B inhibitor within the same potency range as a well-characterized reference compound, while belonging to a distinct chemical class (quinoline-based) that may offer advantages in selectivity and physicochemical properties.

PDE4B Inhibition vs Rolipram
Head-to-head
IC50 0.94 ± 0.36 µM (Pde4B-IN-3) vs 1.04 ± 0.28 µM (Rolipram)
Comparable enzyme inhibition context
Parallel in vitro PDE4B enzymatic assay; no significant difference reported
PDE4B Inhibition Enzymatic Assay IC50 Comparison

Anti-Inflammatory Activity in RAW264.7 Macrophages

In LPS-stimulated RAW264.7 murine macrophage cells, Pde4B-IN-3 (compound f4) exhibited potent and broad-spectrum inhibition of key pro-inflammatory mediators. The IC50 values for inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production were 20.40 ± 0.94 μM, 23.48 ± 0.46 μM, and 18.98 ± 0.21 μM, respectively [1]. This multi-cytokine inhibitory profile is consistent with its mechanism of action as a PDE4B inhibitor, which elevates intracellular cAMP and suppresses inflammatory gene expression. While the primary publication did not include a direct cellular comparator, this data provides essential benchmark values for researchers to assess its cellular potency relative to other PDE4 inhibitors in the same cell model [2].

Macrophage Cytokine Inhibition
Reported
NO IC50 20.40 µM, TNF-α 23.48 µM, IL-1β 18.98 µM
Supports multi-cytokine endpoint review
LPS-stimulated RAW264.7 cells; no direct comparator in assay
Anti-inflammatory RAW264.7 Cells Cytokine Inhibition

Efficacy in Adjuvant-Induced Arthritis

In a rat model of adjuvant-induced arthritis (AIA), a well-established model for human rheumatoid arthritis, oral administration of Pde4B-IN-3 (compound f4) at doses of 10-30 mg/kg resulted in significant and dose-dependent therapeutic effects. The compound improved the degree of foot swelling and knee joint pathology, as assessed by histopathological examination. Furthermore, it decreased the serum levels of the pro-inflammatory cytokines TNF-α and IL-1β in a dose-dependent manner [1]. This in vivo efficacy in a disease-relevant model distinguishes Pde4B-IN-3 from many tool compounds that lack validated in vivo activity, making it a valuable asset for translational inflammation research.

In Vivo Arthritis Model Response
Model context
Dose-dependent improvement in paw swelling, knee pathology, and reduced serum TNF-α, IL-1β
Supports arthritis model-response interpretation
Adjuvant-induced arthritis rat model; oral 10-30 mg/kg vs vehicle
Adjuvant-Induced Arthritis In Vivo Efficacy Anti-Arthritic

Solubility and Formulation Profile

For reliable in vitro and in vivo experimentation, Pde4B-IN-3 exhibits favorable solubility in DMSO, with a reported solubility of 50 mg/mL (equivalent to 88.38 mM) when sonicated [1]. This high solubility in a common vehicle facilitates the preparation of stock solutions for cell culture and in vivo dosing. Commercial vendors report a purity of ≥98-99%, ensuring that experimental results are not confounded by impurities . These physicochemical properties are critical for reproducible pharmacological studies and support the compound's suitability for research procurement.

DMSO Solubility
Data to verify
50 mg/mL (88.38 mM) with sonication
Reported solubility supports stock formulation
Purity ≥98% per supplier; verify under experimental conditions
Solubility Stability Procurement Specifications

Pde4B-IN-3 Research Applications


PDE4B-Mediated cAMP Signaling In Vitro

Based on its validated PDE4B enzyme inhibition (IC50 = 0.94 μM) and broad-spectrum suppression of pro-inflammatory mediators in RAW264.7 macrophages (NO, TNF-α, IL-1β), Pde4B-IN-3 is ideally suited for in vitro mechanistic studies investigating the role of PDE4B in cAMP-dependent signaling pathways and inflammatory gene expression [1]. Researchers can use this compound to probe the specific contribution of PDE4B to cellular responses, leveraging its comparable potency to the reference inhibitor rolipram while utilizing a distinct chemotype [1].

In Vivo Validation in Arthritis Models

The demonstrated efficacy of Pde4B-IN-3 in ameliorating foot swelling, knee joint pathology, and systemic inflammatory cytokine levels in the adjuvant-induced arthritis (AIA) rat model [1] positions this compound as a valuable tool for in vivo pharmacology studies. Researchers can employ Pde4B-IN-3 to validate PDE4B as a target in rheumatoid arthritis and other chronic inflammatory conditions, utilizing the established dose range of 10-30 mg/kg for oral administration [1].

Comparative PDE4 Inhibitor Profiling

Given the direct head-to-head enzymatic comparison with rolipram [1], Pde4B-IN-3 serves as a robust benchmark compound for medicinal chemistry campaigns aiming to develop next-generation PDE4B inhibitors with improved selectivity or pharmacokinetic profiles. Its quinoline-based structure represents a distinct scaffold class, making it a useful comparator for evaluating novel chemical series against a known, potent PDE4B inhibitor with documented cellular and in vivo activity [1].

Reproducible Stock Solution Preparation

With its high solubility in DMSO (50 mg/mL) and documented purity levels exceeding 98% [2], Pde4B-IN-3 is well-suited for routine preparation of stock solutions for cell culture and in vivo studies. This facilitates reproducible experimental workflows and minimizes variability arising from compound formulation, supporting its use as a standard tool compound in laboratories focused on PDE4B biology and inflammation research.

Application
Selection Property
Validation Focus
PDE4B signaling pathway studies
PDE4B enzyme inhibition context
cAMP pathway-response interpretation
Macrophage inflammation model
Multi-cytokine inhibition profile
LPS-stimulated cytokine endpoint review
In vivo arthritis research
Model-response context
Paw edema and serum cytokine endpoints
Comparative inhibitor profiling
Chemotype differentiation
Selectivity profile benchmarking
Stock solution preparation
DMSO solubility specification
Formulation reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde4B-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.